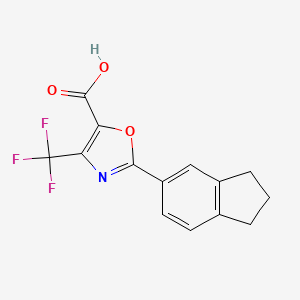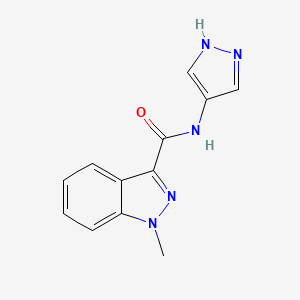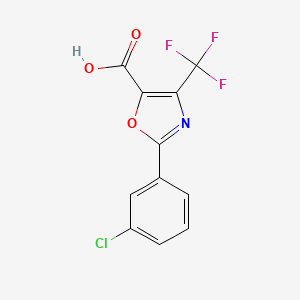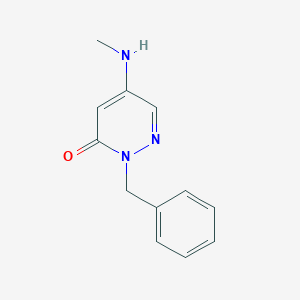
2-(2,3-dihydro-1H-inden-5-yl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-dihydro-1H-inden-5-yl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid, also known as TIOCA, is a chemical compound that has been used in scientific research for its potential therapeutic properties.
作用機序
The mechanism of action of 2-(2,3-dihydro-1H-inden-5-yl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid is not fully understood, but it is believed to work by inhibiting certain enzymes involved in cancer cell growth and inflammation. It has also been shown to activate certain signaling pathways that are involved in cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different scientific studies. It has been found to decrease the levels of certain inflammatory cytokines in animal models, suggesting that it has anti-inflammatory effects. Additionally, this compound has been shown to decrease the levels of certain enzymes involved in cancer cell growth, indicating that it has potential as an anticancer agent.
実験室実験の利点と制限
One advantage of using 2-(2,3-dihydro-1H-inden-5-yl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid in lab experiments is its potential as a therapeutic agent. Its ability to inhibit cancer cell growth and inflammation makes it a promising candidate for further research. However, one limitation is that the synthesis method is complex and requires expertise in organic synthesis, making it difficult to produce in large quantities.
将来の方向性
There are several future directions for research on 2-(2,3-dihydro-1H-inden-5-yl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid. One area of interest is its potential as a therapeutic agent for cancer and neurodegenerative diseases. Additionally, further studies could investigate the mechanism of action of this compound and its effects on different signaling pathways. Another area of research could involve modifying the structure of this compound to improve its efficacy and reduce any potential side effects.
Conclusion
In conclusion, this compound is a chemical compound that has been studied for its potential therapeutic properties in various scientific fields. Its ability to inhibit cancer cell growth and inflammation, as well as its neuroprotective effects, make it a promising candidate for further research. While the synthesis method is complex, this compound has several advantages as a potential therapeutic agent. Further research is needed to fully understand its mechanism of action and potential applications in the field of medicine.
合成法
2-(2,3-dihydro-1H-inden-5-yl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and solvents to form the final product. The process is relatively complex and requires expertise in organic synthesis.
科学的研究の応用
2-(2,3-dihydro-1H-inden-5-yl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid has been studied for its potential therapeutic properties in various scientific fields, including cancer research, neuroprotection, and anti-inflammatory effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, this compound has been found to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson’s and Alzheimer’s, as well as anti-inflammatory effects that could be useful in treating inflammatory diseases.
特性
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO3/c15-14(16,17)11-10(13(19)20)21-12(18-11)9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVHJKKXCZJZQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C3=NC(=C(O3)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-chloro-4-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B6628304.png)
![2-[(7-chloroquinolin-4-yl)amino]-N-ethyl-N-methylpropanamide](/img/structure/B6628310.png)
![(2S,3S)-3-methyl-2-[(1-methylpyrazole-3-carbonyl)amino]pentanoic acid](/img/structure/B6628321.png)
![1-[(1-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B6628330.png)
![2-[Ethyl-(1-methylpyrazole-3-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B6628331.png)


![1-[(5-Methyloxolan-2-yl)methyl]benzimidazole](/img/structure/B6628346.png)
![3-1H-indol-4-yl-1-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B6628353.png)
![N-[4-bromo-2-(trifluoromethoxy)phenyl]prop-2-enamide](/img/structure/B6628365.png)


![1-[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]-2-(2,2,2-trifluoroethoxy)ethanone](/img/structure/B6628385.png)

